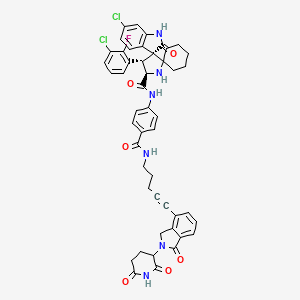
CID 131986956
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 131986956 is a chemical substance that has been studied for its potential applications in scientific research. This compound is a part of the carboxylic acid class of molecules and can be used as a building block for many different types of research.
Applications De Recherche Scientifique
Leukemia Treatment
MD-224 has shown to be highly effective in inducing rapid degradation of MDM2 at concentrations less than 1 nM in human leukemia cells, leading to the inhibition of cell growth and achieving complete and durable tumor regression in vivo in the RS4;11 xenograft tumor model in mice .
p53 Protein Accumulation
In vitro studies have demonstrated that MD-224 effectively induces depletion of MDM2 protein and concurrently accumulation of p53 protein in a dose-dependent manner, which is crucial for the regulation of cell cycle and apoptosis .
Combination Therapy
MD-224 is being evaluated in combination with other therapeutic agents such as Bcl-2 inhibitors, immune checkpoint blockades, traditional chemotherapeutic agents, DNA-damaging agents, and targeted kinase inhibitors .
Propriétés
InChI |
InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNYFOIDAVMHY-MPKOGUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H43Cl2FN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131986956 | |
Q & A
Q1: What is the mechanism of action of MD-224?
A1: MD-224 is a first-in-class, small-molecule degrader that works through the proteolysis targeting chimera (PROTAC) concept. [, ] It acts by inducing the degradation of the human murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor protein p53. [, ] Instead of merely inhibiting MDM2 like traditional inhibitors, MD-224 facilitates its interaction with the cellular protein degradation machinery, ultimately leading to its degradation. [] This degradation then allows for the activation of p53 and subsequent tumor suppression. []
Q2: How potent is MD-224 compared to other MDM2 inhibitors?
A2: MD-224 exhibits remarkable potency in degrading MDM2. Studies have shown that it can induce rapid MDM2 degradation at concentrations below 1 nM in human leukemia cells. [, ] It has demonstrated an IC50 value of 1.5 nM in inhibiting the growth of RS4;11 cells, indicating significantly higher potency compared to the MDM2 inhibitor MI-1061. [] This increased potency translates to greater efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells. []
Q3: What is the significance of MD-224’s in vivo activity?
A3: MD-224 has shown promising results in preclinical in vivo studies. In a mouse model bearing RS4;11 xenograft tumors, MD-224 successfully induced MDM2 degradation and p53 activation in the tumor tissues. [] Furthermore, it achieved complete and durable tumor regression at well-tolerated doses. [, ] These findings highlight the potential of MD-224 as a new therapeutic agent for treating acute leukemia and possibly other types of cancer. []
Q4: What are the structural components of MD-224 and how do they relate to its activity?
A4: While the specific structural details of MD-224 are not provided in the abstracts provided, it is designed as a PROTAC molecule, indicating that it consists of three key components: []
- An MDM2-binding moiety: This portion of MD-224 likely originates from a potent MDM2 inhibitor, potentially MI-1061, as mentioned in the research. []
- An E3 ligase ligand: The research suggests that MD-224 utilizes either thalidomide or lenalidomide as the E3 ligase ligand, which are known to bind cereblon, an E3 ubiquitin ligase. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

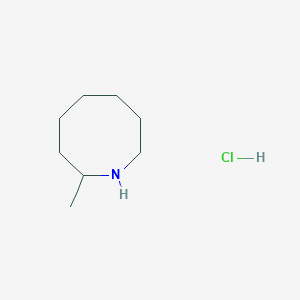
![methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951557.png)


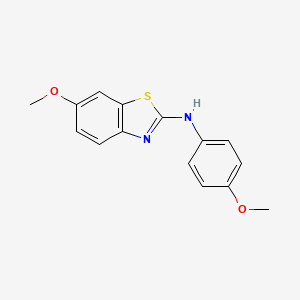

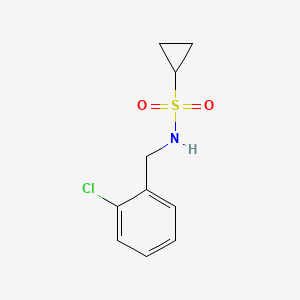
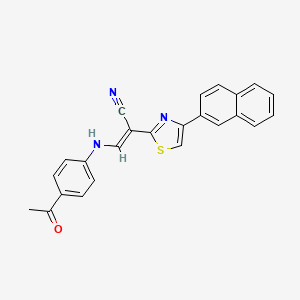
![5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2951567.png)
![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)
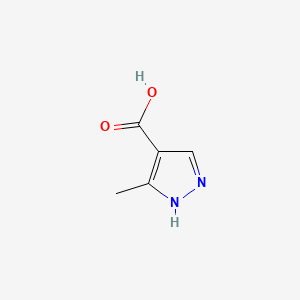
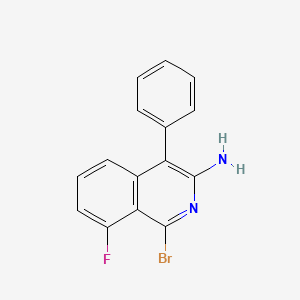

![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)